molecular formula C38H70N2O13 B170295 Clarithromycin 9-Oxime CAS No. 103450-87-9

Clarithromycin 9-Oxime

Cat. No.: B170295
CAS No.: 103450-87-9
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-IXGVTZHESA-N
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Description

Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is particularly significant due to its role as a precursor in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, effective against a range of Gram-positive and Gram-negative bacteria. The 9-oxime derivative is an important intermediate in the production of clarithromycin and other related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into this compound through further chemical modifications .

Industrial Production Methods: A robust and scalable process for the synthesis of substantially pure clarithromycin 9-(E)-oxime has been developed. This process involves controlling the isomeric impurity to achieve the desired (E)-isomer with minimal (Z)-isomer contamination. The process does not require time-consuming purification steps, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin 9-Oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Clarithromycin 9-Oxime has several scientific research applications:

Mechanism of Action

Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the peptidyl transferase activity and amino acid translocation during the translation and protein assembly process. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration .

Comparison with Similar Compounds

    Erythromycin A 9-Oxime: An intermediate in the synthesis of clarithromycin, known for its antibacterial activity.

    Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Roxithromycin: A derivative of erythromycin with improved acid stability and a broader spectrum of activity.

Uniqueness: Clarithromycin 9-Oxime is unique due to its role as a precursor in the synthesis of various bioactive macrolides. Its ability to undergo specific chemical modifications makes it a valuable intermediate in the production of new antibiotics with enhanced properties .

Properties

CAS No.

103450-87-9

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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